![molecular formula C20H20N2O4 B2463972 6-phenyl-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one CAS No. 1401591-30-7](/img/structure/B2463972.png)
6-phenyl-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one
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Description
6-phenyl-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is a compound that has gained interest in scientific research due to its potential applications in medicinal chemistry. The compound has been found to exhibit promising biological activities, making it a potential candidate for drug development.
Scientific Research Applications
Antiplatetlet Activity
6-phenyl-3(2H)-pyridazinones, including derivatives like 6-phenyl-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one, have been investigated for their potential as antiplatelet agents. The substituents on these compounds significantly influence their inhibitory effect and mechanism of action, providing a pathway for developing new therapeutic agents for platelet aggregation-related conditions (Sotelo et al., 2002).
Histamine H3 Receptor Inverse Agonist
Derivatives of pyridazin-3-one, such as 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, have been identified as potent, selective histamine H3 receptor inverse agonists. This highlights their potential in treating attentional and cognitive disorders, suggesting a broad range of therapeutic applications for these compounds (Hudkins et al., 2011).
Anticonvulsant Activity
Research has shown that certain pyridazinone derivatives possess significant anticonvulsant activity. This suggests a potential role for 6-phenyl-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one derivatives in the treatment of seizure disorders (Samanta et al., 2011).
Antithrombotic Properties
Some derivatives of 6-phenyl-4,5-dihydro-2H-pyridazine-3-ones have been designed as antithrombotics, showing promise in inhibiting platelet aggregation and thrombus formation in experimental models. This suggests potential applications in preventing thrombotic events (Goeschke et al., 1991).
Pharmaceutical Stability and Synthesis
Research has also focused on the synthesis and stability of pyridazin-3(2H)-one derivatives. These studies provide insights into efficient synthesis pathways and the stability of these compounds under various conditions, which is crucial for their pharmaceutical application (Kalai et al., 2020).
properties
IUPAC Name |
3-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-17-10-13(11-18(25-2)19(17)26-3)9-15-12-16(21-22-20(15)23)14-7-5-4-6-8-14/h4-8,10-12H,9H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBMOGXESOWIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CC(=NNC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-phenyl-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one |
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